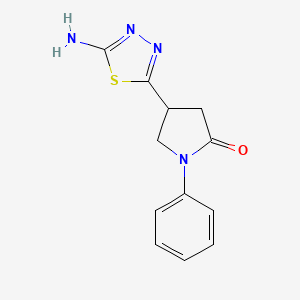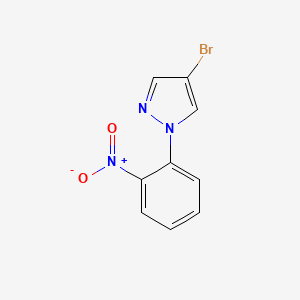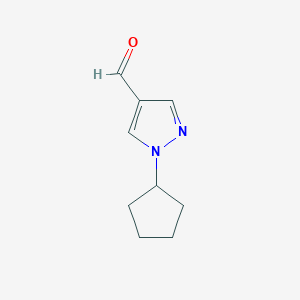
1-Bromo-3-(cyclopropylmethyl)thiobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Bromo-3-(cyclopropylmethyl)thiobenzene, while not directly studied in the provided papers, is related to various brominated benzene derivatives that have been explored for their chemical reactivity and structural properties. These studies encompass a range of synthetic methods, molecular structures, and chemical reactions, providing insights into the behavior of brominated compounds in organic chemistry.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves palladium-catalyzed reactions, as seen in the domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine, leading to the formation of complex polycyclic structures . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination demonstrates the versatility of brominated intermediates in constructing diverse molecular frameworks . These synthetic strategies highlight the potential pathways that could be adapted for the synthesis of 1-Bromo-3-(cyclopropylmethyl)thiobenzene.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of various brominated benzene solvates, revealing the influence of the crystalline environment on the conformation of these molecules . The analysis of bromodurene's crystal structure and molecular conformation further illustrates the stability of different crystalline phases and the agreement between experimental and theoretical data . These findings suggest that the molecular structure of 1-Bromo-3-(cyclopropylmethyl)thiobenzene could also be elucidated using similar techniques.
Chemical Reactions Analysis
Brominated benzene derivatives participate in a variety of chemical reactions. For instance, 1-bromo-2-ethoxycyclopropyllithium serves as a synthetic equivalent for lithiopropenal, reacting with electrophiles to yield substituted cyclopropanes . Competing elimination reactions of a brominated bicyclohexane derivative demonstrate the formation of reactive intermediates like strained cyclopropenes and vinylcarbenes . These studies provide a context for understanding the reactivity of brominated compounds, which could be relevant to the chemical behavior of 1-Bromo-3-(cyclopropylmethyl)thiobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different conformations and packing motifs depending on the solvent and crystalline environment . The study of bromo- and bromomethyl-substituted benzenes reveals various intermolecular interactions, such as C–H···Br and C–Br···π, which affect the packing and stability of these compounds . These insights into the structural and interactional aspects could be extrapolated to predict the properties of 1-Bromo-3-(cyclopropylmethyl)thiobenzene.
Wissenschaftliche Forschungsanwendungen
Ring Expansion and Complex Formation
Ring Expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene :Treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne yielded 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating a method for ring expansion through the insertion of alkyne molecules into Al-C bonds. This process illustrates the potential for constructing complex cyclic structures from brominated precursors, which could be analogous to reactions involving 1-Bromo-3-(cyclopropylmethyl)thiobenzene (Agou et al., 2015).
Domino Processes and Synthesis of Heterocycles
CuI-catalyzed Domino Process :The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to 2,3-disubstituted benzofurans through a domino transformation involving C-C and C-O bond formation processes. This method underscores the utility of brominated benzene derivatives in facilitating complex heterocyclic constructions, which might be extendable to derivatives of 1-Bromo-3-(cyclopropylmethyl)thiobenzene (Lu et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-(cyclopropylmethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNDPBMKWOGQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650259 |
Source


|
| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclopropylmethyl)thiobenzene | |
CAS RN |
1000576-47-5 |
Source


|
| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)(cyclopropylmethyl)sulfane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)







![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)